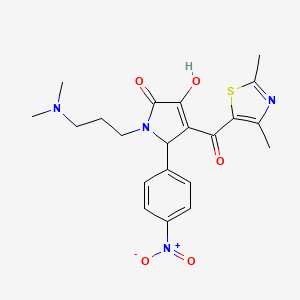

(2E)-3-(3,4-二氢-2H-色满-3-基)丙烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

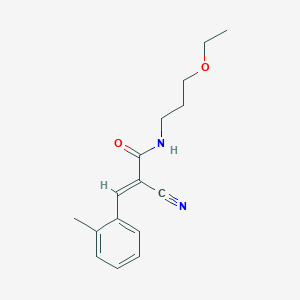

The compound "(2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid" is a derivative of chromene, which is a common scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The structure of this compound suggests potential reactivity typical of acrylic acids and chromenes, such as the ability to undergo Michael addition or to act as a dienophile in Diels-Alder reactions.

Synthesis Analysis

The synthesis of chromene derivatives has been explored in various studies. For instance, a novel synthesis of 2-substituted 3-(4-oxo-4H-chromen-3-yl)acrylates was achieved through a base-catalyzed tandem reaction, which provided a new synthetic strategy under mild conditions with good to excellent yields . Another study described the synthesis of 2-pyridone derivatives from different substituted amines and various 3-(E)-methyl 3-(4-oxo-4H-chromen-3-yl)acrylate derivatives, proposing an interesting and reasonable reaction mechanism . Additionally, the synthesis of (E)-3-(3,4-dihydroxyphenyl) acrylic acid from 3,4-dimethoxybenzaldehyde via the Knoevenagel reaction and demethylation was reported, with the overall yield being 90% .

Molecular Structure Analysis

The molecular structure of chromene derivatives has been elucidated using various spectroscopic techniques. For example, the structure of a hybrid compound composed of ferulic acid and esculetin was confirmed by 1H, 13C NMR spectroscopy, mass spectrometry, and elemental analysis . Similarly, the structural characterization of the final product in the synthesis of (E)-3-(3,4-dihydroxyphenyl) acrylic acid was investigated by IR spectrum, 1H NMR, and elemental analysis .

Chemical Reactions Analysis

Chromene derivatives exhibit diverse chemical reactivity. The chemical behavior of a particular (2E)-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)acrylonitrile towards various carbon nucleophiles resulted in the formation of novel substituted benzofurans and annulated furochromenes through Michael addition, retro-Michael, and γ-pyrone ring opening followed by different types of recyclization . This demonstrates the versatility of chromene derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their functional groups. The synthesized compounds in one study were characterized by spectral data and screened for antimicrobial activity, showing good antibacterial and antifungal activity, which indicates the potential pharmacological applications of these compounds . Another study developed practical methodologies for the synthesis of novel 3(4-oxo-4H-chromen-3-yl)acrylic acid hydrazides, which were designed by exploring the molecular hybridization approach and were synthesized under environmentally-benign conditions .

科学研究应用

半胱氨酸检测的荧光探针

丙烯酸3-乙酰基-2-氧代-2H-色满-7-基酯 (ACA) 被开发为一种荧光探针,用于检测半胱氨酸,具有高选择性,允许肉眼检测和活细胞成像。该探针促进了复杂生物样品中半胱氨酸的检测,突出了其在生化研究和诊断应用中的潜力 (Xi Dai 等人,2014)。

新型合成方法

开发了一种新的环保方法来合成一系列 3(4-氧代-4H-色满-3-基)丙烯酸酰肼衍生物。该合成探索了异烟肼和 3(4-氧代-4H-色满-3-基)丙烯酸之间的分子杂交,为合成这些化合物提供了一种便捷且经济的方法 (R. S. Joshi 等人,2011)。

太阳能电池的高级材料

该化合物已在有机敏化剂的开发中用于太阳能电池应用。包含该化合物的有机敏化剂在将阳光转化为电能方面表现出前所未有的效率,标志着太阳能技术的一项突破 (Sanghoon Kim 等人,2006)。

级联反应合成

已建立了一种通过 Pd 催化的级联反应对 (2H-色满-2-亚烷基)乙酸酯和乙酮进行创新的合成方法。该方法具有多样化的取代模式和优异的立体选择性等优点,拓宽了这些化合物在化学合成和材料科学中的应用范围 (Xia Song 等人,2018)。

聚合物科学应用

对聚(3-噻吩-3-基丙烯酸)的研究提供了对其结构和电子性质的见解。这种聚合物是聚噻吩的一种新衍生物,可溶于极性溶剂,在电子学和材料科学中具有各种应用潜力 (O. Bertran 等人,2008)。

属性

IUPAC Name |

(E)-3-(3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-12(14)6-5-9-7-10-3-1-2-4-11(10)15-8-9/h1-6,9H,7-8H2,(H,13,14)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRORSHSQJGUNNU-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(COC2=CC=CC=C21)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

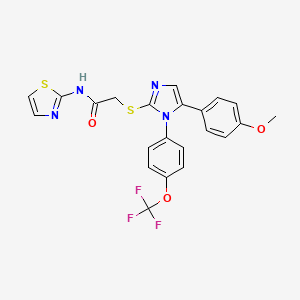

![N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B2553787.png)

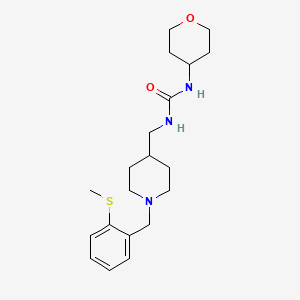

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2553798.png)

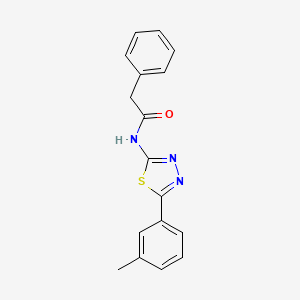

![Methyl 4-[(6-chloropyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B2553801.png)

![2-((3-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2553802.png)

![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride](/img/structure/B2553807.png)